molecular formula C15H20ClNO4 B2659736 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate CAS No. 123795-34-6

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate

Cat. No. B2659736
M. Wt: 313.78
InChI Key: UGNNHGCEWJCUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate” is a chemical compound with the molecular weight of 218.25 . The IUPAC name for this compound is "methyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient protocol for the synthesis of “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” has been described . The erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The erythro isomer was effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1" . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the retrieved data.

Scientific Research Applications

Synthesis and Intermediate Use

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate and its derivatives are key intermediates in the synthesis of various organic compounds, including natural products like biotin. Biotin plays a crucial role in metabolic cycles, catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. Its synthesis from L-cystine through processes like esterification and protection of amine and thiol groups highlights its importance in organic synthesis and pharmaceutical applications (Qin et al., 2014).

Crystal and Molecular Structure

The study of the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate, provides insights into the conformation-stabilizing function of weak intermolecular bonding. This research contributes to our understanding of how protecting groups influence molecular conformation and stability, which is vital for the design of new drugs and materials (Kozioł et al., 2001).

Synthesis of Enantiomerically Pure Compounds

The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC) using derivatives of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate underlines the compound's utility in creating chiral derivatives. This is crucial for the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy and safety (Zimmermann & Seebach, 1987).

Nonlinear Optical Materials and Biological Activity

Derivatives of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate have been studied for their potential as nonlinear optical materials due to their significant hyperpolarizability. This research expands the application of such derivatives into the field of optoelectronics. Additionally, docking studies suggest that these compounds could inhibit Placenta growth factor (PIGF-1), indicating potential pharmacological importance (Vanasundari et al., 2018).

Amino Acid Synthesis

The synthesis of protected 2,3-l-Diaminopropanoic acid (l-Dap) methyl esters from derivatives of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate highlights its role in the production of non-proteinogenic amino acids. These amino acids are essential for developing peptide-based drugs and materials with novel properties (Temperini et al., 2020).

properties

IUPAC Name

methyl 3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNHGCEWJCUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate

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